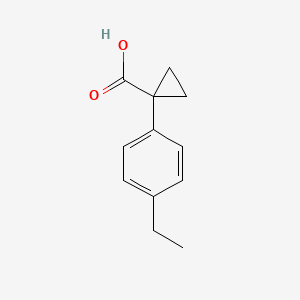

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTCRMCNEUULBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Sulfonium Ylide Intermediates

One established method for synthesizing cyclopropane carboxylic acid derivatives involves the use of stable sulfonium ylides as cyclopropanating agents. This approach was detailed in a patent describing the preparation of various cyclopropane carboxylic acid esters and acids, including derivatives substituted with phenyl groups.

Method Summary:

- Preparation of tetrahydrothiophenium salts (sulfonium ylides) from appropriate precursors.

- Reaction of these ylides with activated olefins (alkenes) bearing aromatic substituents to form cyclopropane rings.

- Hydrolysis or base treatment to convert esters to carboxylic acids as needed.

| Step | Conditions | Notes |

|---|---|---|

| Ylide formation | Reaction of sulfonium salts with aqueous base | Sodium or potassium hydroxide/carbonate |

| Cyclopropanation | Reaction with olefin in inert solvent (e.g., methylene chloride) at 15–50 °C | Equimolar or slight excess olefin |

| Hydrolysis/Workup | Acidification and extraction | Isolation of carboxylic acid |

- Conversion rates vary with solvent and temperature; e.g., 86% conversion in methylene chloride at reflux over 117 hours, 69% in benzene at 86 °C after 88 hours.

- The method allows for good control of stereochemistry and substitution pattern on the cyclopropane ring.

- The presence of electron-donating or withdrawing groups on the aromatic ring influences reactivity.

This method is suitable for preparing 1-(4-ethylphenyl)cyclopropane-1-carboxylic acid by selecting the appropriate substituted styrene or olefin precursor bearing the 4-ethylphenyl group.

Suzuki-Miyaura Cross-Coupling Approach

A modern and highly efficient method to access 1-(4-substituted phenyl)cyclopropane-1-carboxylic acids involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Method Summary:

- Starting material: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid.

- Coupling with substituted boronic acids (including 4-ethylphenylboronic acid) in the presence of a palladium catalyst.

- Reaction conducted in a mixed solvent system (1,4-dioxane/water) with a base (potassium carbonate).

- Catalysis by tetrakis(triphenylphosphine)palladium(0).

- Heating at 80 °C for 16 hours.

$$

\text{1-(4-bromophenyl)cyclopropane-1-carboxylic acid} + \text{4-ethylphenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3)4, 80^\circ C} \text{this compound}

$$

- After reaction completion, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

- Product characterized by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry confirming structure and purity.

| Parameter | Value/Observation |

|---|---|

| Reaction time | 16 hours |

| Temperature | 80 °C |

| Yield | Good yields reported (typically >70%) |

| Purification | Column chromatography with ethyl acetate/pet ether |

| Structural Confirmation | NMR and MS data consistent with target compound |

This method is advantageous due to its modularity, allowing diverse substituents on the phenyl ring and mild reaction conditions.

Cyclopropanation via Alkylation and Cyclization of Nitroacetates

Another synthetic route involves alkylation followed by cyclization of nitroacetate esters with dihaloalkanes, leading to cyclopropane intermediates which can be converted to carboxylic acids.

Method Summary:

- Alkylation of nitroacetic acid esters with 1,2-dihaloethane derivatives under reflux in methylene chloride.

- Hydrocarbonylation cyclization catalyzed by salts (e.g., wormwood salt) or sodium carbonate.

- Subsequent reduction of nitro group to amino group.

- Hydrolysis of ester to yield 1-aminocyclopropane-1-carboxylic acid derivatives.

- Final purification by crystallization.

| Step | Conditions | Notes |

|---|---|---|

| Alkylation | Methylene chloride, reflux 80–120 °C | Use of 1,2-dihaloethane |

| Reduction | Methanol or ethanol, TiCl3, 15–20 °C | Converts nitro to amino group |

| Hydrolysis | Methanol or ethanol, NaOH or KOH, 70–90 °C reflux | Converts ester to acid |

| Purification | Cooling stirred crystallization with 95% ethanol | High purity product |

This route is more general for cyclopropane carboxylic acid derivatives and may require adaptation for 4-ethylphenyl substitution.

Photochemical Visible-Light-Induced Homologation

A recent innovative method involves visible-light-induced homologation of unmodified carboxylic acids to extend carbon chains, which can be applied to cyclopropane carboxylic acids.

- Use of visible light (405 nm) irradiation in the presence of catalytic acridine, copper(I) complex, and diphosphine ligands.

- Addition of nitroethylene as a radical acceptor to generate nitroalkane intermediates.

- Subsequent treatment with sodium nitrite in DMSO/acetic acid converts intermediates to homologated carboxylic acids.

- High yields (~91%) achieved without chromatographic purification.

- This method allows iterative one-carbon homologation, potentially useful for modifying cyclopropane carboxylic acids.

- Could be adapted to synthesize this compound derivatives with precise chain length control.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonium Ylide Cyclopropanation | Sulfonium salts, olefins, base, inert solvents | 66–86% conversion | Good stereocontrol, versatile substrates | Long reaction times, solvent sensitive |

| Suzuki-Miyaura Cross-Coupling | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, boronic acids, Pd catalyst, K2CO3, 1,4-dioxane/H2O | >70% yields | Mild conditions, modular, high purity | Requires pre-functionalized bromide |

| Nitroacetate Alkylation & Cyclization | Nitroacetate esters, 1,2-dihaloethanes, TiCl3, NaOH/KOH | Moderate to high | Straightforward, scalable | Multi-step, may need optimization for aryl substituents |

| Visible-Light Homologation | Carboxylic acid, nitroethylene, acridine, Cu catalyst, NaNO2 | Up to 91% isolated | Mild, no chromatography needed | Novel method, may require specialized equipment |

Chemical Reactions Analysis

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and methodologies.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring in its structure is known for its strained nature, which can lead to unique reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Halogen-Substituted Analogs

- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8) Density: 1.671 g/cm³ .

1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5)

Electron-Donating Substituents

1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 16728-01-1)

1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1512778-52-7)

Electron-Withdrawing Substituents

- 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CID 89411824)

- Ethynyl Group : Increases rigidity and electron-withdrawing effects, lowering pKa (predicted 4.13) and enhancing acidity compared to ethyl-substituted analogs .

- Collision Cross-Section (CCS) : Predicted CCS values range from 142.0–155.3 Ų for adducts (e.g., [M+H]+: 142.0 Ų), useful for analytical method development .

Physical Properties and Stability

Table 1: Comparative Physical Properties

*Estimated based on substituent effects.

Key Observations :

- Cyclopropane Ring Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., ethynyl, bromo) exhibit higher acidity due to increased ring strain and inductive effects .

- Solubility : Hydroxyl or methoxy substituents improve aqueous solubility, whereas halogenated or aromatic groups enhance lipophilicity .

Cyclopropane Ring Formation

- 1-Arylcycloprop-2-ene-1-carboxylic Acids : Synthesized via silyl-protected intermediates (e.g., trimethylsilyl groups) followed by deprotection, yielding compounds like 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid (melting point: 98.7–101.8°C) .

- Ethyl Esters : Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (compound 8) is synthesized via vinylbenzene precursors, highlighting versatility in introducing trifluoromethyl groups .

Derivatization

- Ester Hydrolysis : Methoxycarbonyl derivatives (e.g., 1-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid) can be hydrolyzed to free carboxylic acids for further functionalization .

Biological Activity

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14O2

- SMILES Notation : CC(C1CC1)C(=O)O

This compound features a cyclopropane ring and an ethylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The exact mechanisms are still under investigation, but preliminary studies suggest:

- Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.

- Antitumor Activity : Preliminary findings indicate that it may possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound demonstrated significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Cell Line Studies : In vitro experiments using cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its antitumor potential.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity:

| Compound | Anti-inflammatory | Analgesic | Antitumor |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | Moderate | No | Limited |

| Cyclopropanecarboxylic Acid | No | Yes | No |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid, and how do their yields compare?

- Answer: The compound can be synthesized via cyclopropanation of substituted styrenes using diethylzinc and diiodomethane, or through ring-opening of epoxides followed by carboxylation. For example, a method analogous to the synthesis of 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid achieved yields of 77–79% using 1-bromo-2-chloroethane and nitrile intermediates . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Characterization typically involves NMR (¹H/¹³C), IR, and HPLC to confirm purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and cyclopropane protons (δ 1.2–1.8 ppm) .

- ¹³C NMR : Confirms the carboxylic acid carbon (δ ~170 ppm) and cyclopropane carbons (δ 20–25 ppm) .

- IR Spectroscopy : Detects the carboxylic acid C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 176.21 g/mol for the methylphenyl analog) .

Q. How do physical properties (e.g., solubility, melting point) influence laboratory handling?

- Answer: The compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Its melting point (~160–164°C, based on analogs) necessitates controlled heating during reactions. Storage at 2–8°C under inert atmosphere prevents degradation .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during cyclopropanation?

- Answer: Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysts. For example, enantiopure analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid are synthesized via rhodium-catalyzed cyclopropanation, achieving >90% enantiomeric excess (ee) . Computational modeling (DFT) predicts transition states to optimize catalyst design .

Q. What role does cyclopropane ring strain play in the compound’s reactivity in biological systems?

- Answer: The ring strain (≈27 kcal/mol) enhances electrophilicity, facilitating interactions with biological targets. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) acts as an ethylene precursor in plants due to its strained structure . Analogously, the ethylphenyl derivative may act as a mechanism-based inhibitor in enzyme studies .

Q. How can contradictory data from biological assays be resolved?

- Answer: Discrepancies in bioactivity data (e.g., antimicrobial assays) require rigorous controls:

- Dose-Response Curves : Validate potency (IC₅₀) across multiple replicates.

- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) .

- Conjugate Analysis : Identify metabolites (e.g., malonyl or methyl conjugates) via LC-MS, as seen in ACC studies .

Q. What computational methods predict binding affinity with biological targets?

- Answer:

- Molecular Docking : Screens potential targets (e.g., enzymes with cyclopropane-binding pockets) using AutoDock Vina .

- MD Simulations : Evaluate binding stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. bromophenyl groups) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.